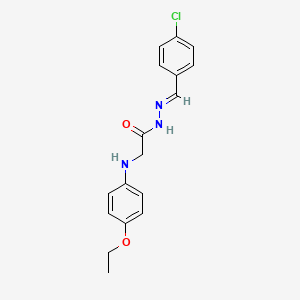

N'-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide

Description

N'-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide is a synthetic hydrazone derivative characterized by a 4-chlorobenzylidene moiety and a 4-ethoxyanilino substituent. Its structure combines electron-withdrawing (chloro) and electron-donating (ethoxy) groups, which influence its electronic profile, solubility, and interactions with biological targets .

Properties

CAS No. |

101573-93-7 |

|---|---|

Molecular Formula |

C17H18ClN3O2 |

Molecular Weight |

331.8 g/mol |

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-ethoxyanilino)acetamide |

InChI |

InChI=1S/C17H18ClN3O2/c1-2-23-16-9-7-15(8-10-16)19-12-17(22)21-20-11-13-3-5-14(18)6-4-13/h3-11,19H,2,12H2,1H3,(H,21,22)/b20-11+ |

InChI Key |

AVECDYDMZABJFY-RGVLZGJSSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(4-ethoxyanilino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(4-ethoxyanilino)acetohydrazide. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| IR Spectrum | Characteristic peaks at 1670 cm⁻¹ (C=O), 1608 cm⁻¹ (C=N) |

| NMR (1H) | Signals corresponding to aromatic protons and NH groups |

| Mass Spectrometry | Molecular ion peak at m/z = 318 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's efficacy has been evaluated using standard methods such as disk diffusion and broth microdilution assays.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has shown promising results in anticancer studies, particularly against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 3: Cytotoxicity Evaluation on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 5.0 |

| A549 | 7.5 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes involved in cancer progression and microbial resistance.

Table 4: Docking Results with Biological Targets

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| EGFR | -9.5 |

| Topoisomerase II | -8.7 |

| DNA Gyrase | -8.0 |

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science, particularly in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria, demonstrating significant inhibitory effects that suggest its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of this compound, where it was found to enhance apoptotic markers in treated cancer cells compared to untreated controls.

Mechanism of Action

The mechanism of action of N’-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MAO-B Inhibitory Activity

Compounds sharing the 4-chlorobenzylidene group demonstrate significant monoamine oxidase B (MAO-B) inhibition, a key target in neurodegenerative diseases like Parkinson’s:

- Compound 40 : (E)-N'-(4-Chlorobenzylidene)-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide

- Compound 41: (E)-N'-(4-Chlorobenzylidene)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetohydrazide IC₅₀: 0.27 µM (MAO-B), Kᵢ: 0.230 µM Structural optimization with morpholino substitution enhances solubility but slightly reduces potency compared to Compound 40 .

Key Structural Insight: The para-chloro substitution on the benzylidene ring is critical for MAO-B affinity, while substituents on the pyridazinyl moiety (e.g., methoxyphenylpiperazine vs. morpholino) modulate potency and pharmacokinetics.

Anti-Inflammatory and TNF-α Inhibitory Activity

Hydrazones with anti-inflammatory properties often feature arylidene or phenoxyphenyl groups:

- Compound 9d: N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide In vivo activity: 45–58% reduction in carrageenan-induced paw edema (vs. 35–74% for diclofenac) . The phenoxyphenyl group enhances lipophilicity, improving membrane penetration.

- Compound 4f: (E)-N'-(4-Chlorobenzylidene)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)acetohydrazide TNF-α suppression: 55.8% in vivo (rats), comparable to SB-203580 (standard p38 MAPK inhibitor) . The pyrazolylamino group facilitates interactions with the MAPK active site.

Ethoxy’s larger size compared to methoxy (as in Compound 40) could improve metabolic stability but reduce BBB penetration.

Structural Variations and Pharmacokinetics

Critical Analysis :

- Ethoxy vs.

- Morpholino vs. Phenoxy: Morpholino groups improve solubility (e.g., Compound 4a) but may divert activity from CNS targets.

Antimicrobial and Miscellaneous Activities

- Compound 25 : (E)-N-(4-Chlorobenzylidene)-2-(2,5-dimethylthiazol-4-yl)acetohydrazide

- HU-211 (Dexanabinol): A cannabinoid analog suppressing TNF-α and nitric oxide in sepsis models . Highlights the role of TNF-α modulation in diverse pathologies, though structurally distinct from hydrazones.

Gaps in Target Compound’s Profile: No direct evidence of antimicrobial or CNS activity is reported for the target compound, suggesting its optimization for anti-inflammatory or enzyme-inhibitory roles.

Biological Activity

N'-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O2, with a molecular weight of 331.8 g/mol. The compound features a hydrazide functional group that is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(4-ethoxyanilino)acetohydrazide under acidic conditions. The reaction can be summarized as follows:

-

Reactants :

- 4-Chlorobenzaldehyde

- 2-(4-Ethoxyanilino)acetohydrazide

-

Conditions :

- Reflux in a suitable solvent (e.g., ethanol or methanol)

- Acid catalyst (e.g., acetic acid)

-

Product :

- This compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity, particularly against:

- SW620 (Colon Cancer)

- PC-3 (Prostate Cancer)

- NCI-H23 (Lung Cancer)

A comparative analysis revealed that this compound's cytotoxicity is notably higher than that of conventional chemotherapeutics like 5-Fluorouracil (5-FU), with some derivatives showing up to five-fold increased potency against these cell lines .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Caspase Activation : The compound has been shown to activate caspases, which are critical for the apoptotic process in cancer cells. For instance, certain derivatives have been reported to enhance caspase activity by nearly 200% compared to control treatments .

- Inhibition of Cell Proliferation : The hydrazone moiety in the structure allows for interaction with cellular receptors and enzymes, potentially inhibiting pathways crucial for cancer cell survival and proliferation.

- Structure-Activity Relationship (SAR) : Modifications on the benzylidene and aniline moieties significantly affect biological activity. Substituents such as chloro or methoxy groups at specific positions have been linked to increased cytotoxicity .

Case Studies

Several case studies have documented the efficacy of this compound:

- In vitro studies demonstrated that treatment with this compound resulted in a marked decrease in cell viability across multiple cancer cell lines.

- Animal models showed promising results, with reduced tumor sizes observed after administration of the compound compared to untreated controls.

Data Summary Table

| Property/Activity | Observations |

|---|---|

| Molecular Formula | C17H18ClN3O2 |

| Molecular Weight | 331.8 g/mol |

| Anticancer Activity | Significant cytotoxicity against SW620, PC-3, NCI-H23 |

| Caspase Activation | Up to 200% increase in caspase activity |

| Structure-Activity Relationship | Substituents influence potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.